N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A Facile Synthesis of Thiophene Sulfonamide Derivatives : This study presents a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. The synthesized compounds showed significant urease inhibition activity, with one derivative being notably potent. Furthermore, these compounds exhibited hemolytic and antibacterial activities, suggesting their potential in medicinal chemistry and pharmaceutical research as urease inhibitors and antibacterial agents (Noreen et al., 2017).
Environmental Fate and Transformation
Uptake, Translocation, and Biotransformation of Perfluorooctanesulfonamide (PFOSA) Precursors : Research on N-ethyl perfluorooctanesulfonamide (a compound with a functional group similar to the compound ) in plants showed that it can be metabolized into PFOS and other derivatives, indicating the environmental persistence and transformation of these compounds. This study highlights the importance of understanding the environmental fate of sulfonamide derivatives for assessing their ecological impact (Zhao et al., 2018).
Analytical and Environmental Chemistry
Reaction-Based Fluorescent Probe for Thiophenols : A study introduced a reaction-based fluorescent probe utilizing a sulfonamide group for discriminating thiophenols over aliphatic thiols in water samples. This work demonstrates the application of sulfonamide derivatives in developing sensitive and selective detection techniques for environmental and biological sciences, showcasing the role of sulfonamide functionalities in analytical chemistry (Wang et al., 2012).
Material Science
Novel Sulfonated Nanofiltration Membranes : A study synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, showcasing improved water flux and dye rejection capabilities. This research indicates the potential of sulfonamide derivatives in enhancing the performance of filtration membranes for water treatment applications, demonstrating their utility in materials science (Liu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mcl-1 , a member of the Bcl-2 family of proteins that play critical roles in apoptosis, or programmed cell death .
Mode of Action
Compounds with similar structures have been found to bind to their targets and induce changes that lead to apoptosis . This is often achieved through the inhibition of the target protein’s function, disrupting the balance of pro-apoptotic and anti-apoptotic signals within the cell .
Biochemical Pathways
Therefore, inhibiting Mcl-1 can tip the balance in favor of apoptosis, leading to cell death .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
If this compound acts similarly to other mcl-1 inhibitors, it would likely result in the induction of apoptosis and subsequent cell death .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenoxy]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c14-13(15,16)10-3-1-4-11(9-10)20-7-6-17-22(18,19)12-5-2-8-21-12/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCPUAIUOWOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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